5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with 5-chloro-1H-1,2,3-triazole-4-carboxylic acid under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydroxide (NaOH) to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted triazoles.
Scientific Research Applications
5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-1,2,4-triazole-3-carboxylic acid
- 3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole
- 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-Chloro-1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a cyclopentyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other triazole derivatives .
Properties
Molecular Formula |
C8H10ClN3O2 |
---|---|
Molecular Weight |
215.64 g/mol |
IUPAC Name |
5-chloro-1-cyclopentyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C8H10ClN3O2/c9-7-6(8(13)14)10-11-12(7)5-3-1-2-4-5/h5H,1-4H2,(H,13,14) |
InChI Key |
GERNBLRBUOJZHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=C(N=N2)C(=O)O)Cl |
Origin of Product |
United States |
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